N-(1-Adamantyl)phthalimide
Overview
Description
“N-(1-Adamantyl)phthalimide” is a compound that results from the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid . This process leads to the population of the triplet state that, in the presence of a base, decarboxylates, giving N-(1-adamantyl)phthalimide cleanly and efficiently .
Synthesis Analysis
The synthesis of “N-(1-Adamantyl)phthalimide” involves the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid . The radical initially formed by decarboxylation adds regiospecifically to electron-deficient alkenes . This radical addition can also be applied to molecules not bearing adamantanes wherein the electron donor (carboxylate) and the acceptor (phthalimide) are separated by a rigid spacer .Molecular Structure Analysis
The molecular structure of “N-(1-Adamantyl)phthalimide” is characterized by the presence of an adamantyl moiety at an angle of 115.57 (7)° to the phthalimide core . This arrangement sterically frees the adamantane unit for host–guest interactions .Chemical Reactions Analysis
The chemical reactions involving “N-(1-Adamantyl)phthalimide” include photoinduced decarboxylation and radical addition to electron-deficient alkenes . The radical initially formed by decarboxylation adds regiospecifically to electron-deficient alkenes .Physical And Chemical Properties Analysis
“N-(1-Adamantyl)phthalimide” is a part of a class of organic π-conjugated small molecules with bithiophene-phthalimide backbones . The physical and chemical properties of these molecules are influenced by alkyl side chains and building block size .Scientific Research Applications
Photochemical Reactions
N-(1-Adamantyl)phthalimide is involved in various photochemical reactions. Studies have shown that it undergoes photochemical reactions leading to the formation of new products, including hexacyclic benzazepine products. This process involves two photochemical intramolecular gamma-H abstractions, demonstrating its potential in intricate photochemical syntheses (Horvat et al., 2009).
Antiproliferative Effects
This compound has been evaluated for its antiproliferative effects on various human cancer cell lines. Certain derivatives of N-(1-Adamantyl)phthalimide exhibited significant antiproliferative activity, highlighting their potential in cancer research and treatment (Horvat et al., 2012).
Solid-State Photochemical Reactivity
N-(1-Adamantyl)phthalimide's reactivity in the solid state has been a subject of research. It was found that only N-(2-adamantyl)phthalimide underwent a solid-state photochemical reaction. This study sheds light on the specific conditions and structures that enable such reactions, contributing to our understanding of phthalimides' photochemistry (Basarić et al., 2009).
Applications in Organic Synthesis
Research has shown that N-(1-Adamantyl)phthalimide is an important intermediate in various synthetic pathways. It can be used to synthesize novel hexacyclic compounds and keto derivatives, indicating its versatility in organic synthesis (Basarić et al., 2008).
Photodecarboxylation and Radical Addition
Studies have investigated the direct and sensitized excitation of derivatives of N-(1-Adamantyl)phthalimide, leading to photodecarboxylation and radical addition reactions. These findings highlight the compound's potential in creating new C-C bonds through photochemical processes (Horvat et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(1-adamantyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPFLBWYAZEFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168473 | |
Record name | N-(1-Adamantyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)phthalimide | |
CAS RN |
16808-41-6 | |
Record name | N-(1-Adamantyl)phthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Adamantyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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